4-methoxy-3-methyl-N-(2-(6-oxo-3-(thiophen-2-yl)pyridazin-1(6H)-yl)ethyl)benzenesulfonamide

Description

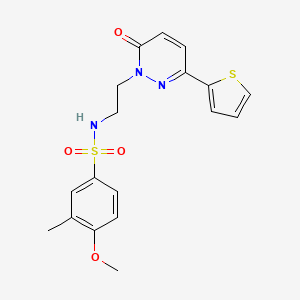

4-Methoxy-3-methyl-N-(2-(6-oxo-3-(thiophen-2-yl)pyridazin-1(6H)-yl)ethyl)benzenesulfonamide is a structurally complex sulfonamide derivative featuring a benzenesulfonamide core substituted with methoxy and methyl groups at the 4- and 3-positions, respectively. The sulfonamide nitrogen is connected via an ethyl linker to a pyridazinone ring (6-oxopyridazin-1(6H)-yl) bearing a thiophen-2-yl substituent at the 3-position.

Properties

IUPAC Name |

4-methoxy-3-methyl-N-[2-(6-oxo-3-thiophen-2-ylpyridazin-1-yl)ethyl]benzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H19N3O4S2/c1-13-12-14(5-7-16(13)25-2)27(23,24)19-9-10-21-18(22)8-6-15(20-21)17-4-3-11-26-17/h3-8,11-12,19H,9-10H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NAQDITWRULVXOF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)S(=O)(=O)NCCN2C(=O)C=CC(=N2)C3=CC=CS3)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H19N3O4S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

405.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

4-Methoxy-3-methyl-N-(2-(6-oxo-3-(thiophen-2-yl)pyridazin-1(6H)-yl)ethyl)benzenesulfonamide is a complex organic compound that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure

The compound features a sulfonamide group, which is known for its diverse biological activities, including antimicrobial and anti-inflammatory effects. The presence of a thiophene ring and a pyridazinone moiety contributes to its unique chemical properties.

Pharmacological Properties

Studies have indicated that this compound exhibits several pharmacological activities:

- Antimicrobial Activity : Research has shown that derivatives of similar structures possess significant antibacterial properties. For instance, compounds with pyrazole and pyrimidine derivatives have demonstrated effective inhibition against various bacterial strains, suggesting that the sulfonamide moiety may enhance antimicrobial efficacy .

- Anti-inflammatory Activity : Sulfonamides are often associated with anti-inflammatory effects. Compounds that share similar structural features have been reported to inhibit inflammatory pathways, potentially making this compound a candidate for further investigation in inflammatory diseases.

- Antioxidant Properties : Some studies suggest that compounds containing thiophene rings exhibit antioxidant activity, which can protect cells from oxidative stress .

The biological activity of this compound may be attributed to several mechanisms:

- Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit specific enzymes related to bacterial metabolism, leading to reduced growth rates.

- Disruption of Biofilm Formation : Some derivatives have demonstrated the ability to disrupt biofilm formation in pathogenic bacteria, which is crucial for their virulence .

Research Findings

Recent studies have focused on synthesizing and evaluating the biological activity of related compounds. For example:

| Compound | MIC (µg/mL) | MBC (µg/mL) | Activity |

|---|---|---|---|

| 5a | 0.25 - 0.50 | 0.125 - 0.25 | High |

| Reference Antibiotic (Erythromycin) | 8 - 64 | 16 - 128 | Moderate |

These findings indicate that modifications in chemical structure can significantly influence the antimicrobial potency of sulfonamide derivatives .

Case Studies

A notable case study involved the synthesis of various pyrazole derivatives, where one compound exhibited MIC values as low as 0.25 µg/mL against Staphylococcus aureus and Enterococcus faecalis, showcasing the potential for developing new antibiotics based on similar scaffolds .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The compound’s structural uniqueness lies in its combination of a methoxy-methyl-benzenesulfonamide group, ethyl linker, and thiophene-substituted pyridazinone. Below is a comparative analysis with key analogs from the evidence:

Physicochemical and Pharmacokinetic Properties

- Solubility : The methoxy group in the target compound likely enhances aqueous solubility compared to purely alkyl-substituted analogs (e.g., 4-methyl derivatives in ) .

- Metabolic Stability: The pyridazinone ring may confer resistance to oxidative metabolism compared to thiazolidinone-containing compounds () .

- Binding Affinity: The thiophene moiety could improve π-π stacking interactions with aromatic residues in enzyme active sites, a feature absent in non-aromatic analogs like thiazolidinones .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.